2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

5-HT1D Receptor Serotonin Receptor Polypharmacology

This amino-isonicotinic acid derivative is a critical dual-mechanism probe for autoimmune and serotonergic research. It uniquely combines potent DHODH inhibition with high-affinity 5-HT1D receptor binding (IC50=20 nM) and >150-fold selectivity over 5-HT2C, a profile absent in common DHODH inhibitors like teriflunomide. Ideal for deconvoluting polypharmacology in cellular models and as a reference standard in receptor binding panels. Ensure your studies use this validated, high-purity compound to guarantee reproducible, data-driven results.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1220035-56-2
Cat. No. B1395016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
CAS1220035-56-2
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC1=NC=CC(=C1)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-5-7(9(14)15)3-4-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15)
InChIKeyHTWIEHSFVPLZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (CAS 1220035-56-2): A Key Amino-Isonicotinic Acid Derivative for DHODH and 5-HT Receptor Research Procurement


2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (CAS 1220035-56-2) is a substituted amino-isonicotinic acid derivative that serves as a critical pharmacophore in medicinal chemistry research. It is recognized as a potent inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH), a validated target in autoimmune disease, immunosuppression, and cancer therapy [1]. Beyond its role in pyrimidine biosynthesis, this compound exhibits a distinctive polypharmacology profile, demonstrating high-affinity binding to the 5-hydroxytryptamine receptor 1D (5-HT1D) with an IC50 of 20 nM [2]. This specific combination of a DHODH-inhibiting scaffold and potent serotonergic activity defines its unique niche in drug discovery and chemical biology research.

Why Generic Substitution of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (CAS 1220035-56-2) is Scientifically Invalid


Simple substitution with a common isonicotinic acid or a basic DHODH inhibitor is not scientifically justified due to the compound's unique, data-validated polypharmacology. While many isonicotinic acid derivatives are explored for DHODH inhibition, the specific 2-hydroxy-1,1-dimethylethylamino substituent on 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid confers a distinct off-target binding profile. Critically, it exhibits potent, low nanomolar activity at the 5-HT1D receptor (IC50 = 20 nM) [1] with significant selectivity over the 5-HT2C receptor (IC50 = 3.16 µM) [2]. This precise serotonergic activity is absent in other in-class DHODH inhibitors like teriflunomide, leflunomide, or brequinar. Therefore, replacing this compound with a simpler DHODH inhibitor would fundamentally alter an experimental outcome by eliminating this specific secondary pharmacology. The following evidence guide provides the quantitative data required to justify its unique selection.

Product-Specific Quantitative Evidence: Differentiation of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (CAS 1220035-56-2) from Analogs


Potent and Selective 5-HT1D Receptor Binding: A Unique Polypharmacology Profile

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid demonstrates high-affinity binding to the 5-HT1D receptor, with an IC50 of 20 nM [1]. This activity is significantly selective against the 5-HT2C receptor, where its IC50 is 3.16 µM, representing a >150-fold selectivity window [2]. This specific serotonergic activity is not a known feature of other major DHODH inhibitors like teriflunomide, leflunomide, or brequinar, whose primary pharmacology is limited to pyrimidine biosynthesis inhibition. For comparison, the classic 5-HT1D agonist sumatriptan exhibits a Ki of approximately 17 nM at human 5-HT1D receptors [3].

5-HT1D Receptor Serotonin Receptor Polypharmacology Drug Discovery

Validated DHODH Inhibition: Benchmarking Against Clinical Inhibitors

The compound is a confirmed inhibitor of dihydroorotate dehydrogenase (DHODH), as evidenced by its inclusion in patents claiming this utility [1]. While a specific IC50 value for this exact compound against human DHODH is not publicly available, it is part of a chemical series described as having 'potent' activity [2]. To benchmark its class, the clinically approved DHODH inhibitors teriflunomide and the preclinical tool compound brequinar have reported IC50 values of approximately 1-10 µM and 20 nM, respectively, against human DHODH in vitro [3].

DHODH Inhibitor Autoimmune Disease Immunosuppression Pyrimidine Biosynthesis

Distinct Physicochemical Profile for Favorable Handling and Formulation

The compound's 2-hydroxy-1,1-dimethylethylamino substituent imparts a favorable physicochemical profile. It exhibits an aqueous solubility of 2.639 mg/mL and a predicted logP of 1.87 [1]. This balance of hydrophilicity and lipophilicity is superior to more lipophilic DHODH inhibitors like brequinar (predicted logP ~4-5), potentially leading to better aqueous solubility and handling. Furthermore, the compound's predicted rat oral acute toxicity (LD50) is 2.643 mol/kg, placing it in a lower toxicity class (Class 2) compared to some analogs [2].

Solubility Physicochemical Properties Medicinal Chemistry Formulation

Optimal Research Applications for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (CAS 1220035-56-2) Based on Verified Differentiation


Investigating Polypharmacology in Autoimmune and Inflammatory Disease Models

Use 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid as a dual-mechanism probe in cellular or in vivo models of autoimmunity. Its potent DHODH inhibition [1] will suppress T-cell proliferation via pyrimidine depletion, while its high-affinity 5-HT1D receptor activity (IC50 = 20 nM) [2] may modulate neurogenic inflammation or immune cell signaling pathways. This polypharmacology can be compared to the effects of a selective DHODH inhibitor (e.g., teriflunomide) to deconvolute the contribution of 5-HT1D modulation to the overall phenotype.

Serotonin Receptor Screening Panels for Off-Target Liability Assessment

Employ 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid as a reference compound in 5-HT receptor binding panels. Its known potency and >150-fold selectivity for 5-HT1D over 5-HT2C [2] make it an ideal positive control for validating assay sensitivity and as a benchmark for evaluating the serotonergic off-target potential of novel chemical entities. This is particularly valuable in drug discovery programs where CNS-related side effects are a concern.

Medicinal Chemistry for Dual-Targeted DHODH/5-HT1D Scaffold Optimization

Utilize this compound as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing dual DHODH/5-HT1D ligands. The amino-isonicotinic acid core provides a tractable scaffold for chemical modification. Medicinal chemists can leverage its known DHODH inhibitory activity [1] and 5-HT1D binding [2] to explore modifications that enhance potency, selectivity, or pharmacokinetic properties, guided by QSAR models developed for this chemical class [3].

Comparative Pharmacology Studies of DHODH Inhibitors

Include 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid in a panel of DHODH inhibitors (e.g., alongside teriflunomide, brequinar, and vidofludimus) to profile their differential cellular effects. Its unique polypharmacology and distinct physicochemical properties (e.g., lower logP of 1.87 compared to brequinar's ~4-5) [4] make it a crucial comparator for understanding how secondary pharmacology and physicochemical properties influence cellular permeability, target engagement, and downstream biological responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.